2-Naphthalenecarboxylic acid, 4-(phenylmethoxy)
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) is an organic compound with the molecular formula C18H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group and a phenylmethoxy group attached to the naphthalene ring. This compound is typically a white crystalline solid at room temperature and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) generally involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which is a common precursor.
Etherification: 2-naphthol undergoes etherification with benzyl chloride in the presence of a base such as potassium carbonate to form 2-naphthyl benzyl ether.
Oxidation: The resulting ether is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy).
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinones, carboxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the phenylmethoxy group, making it less hydrophobic.
4-Methoxy-2-naphthoic acid: Contains a methoxy group instead of a phenylmethoxy group, affecting its reactivity and interactions.
2-Naphthylacetic acid: Has an acetic acid group instead of a carboxylic acid group, altering its chemical properties.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) is unique due to the presence of both the carboxylic acid and phenylmethoxy groups, which confer distinct chemical and biological properties. The phenylmethoxy group enhances its hydrophobicity and potential for interactions with hydrophobic sites in proteins, while the carboxylic acid group allows for hydrogen bonding and ionic interactions.
Properties
IUPAC Name |
4-phenylmethoxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-18(20)15-10-14-8-4-5-9-16(14)17(11-15)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWIWGXCTDALDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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